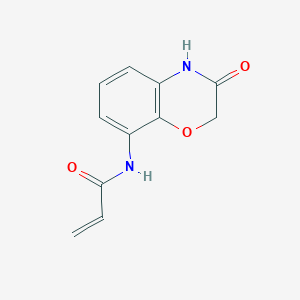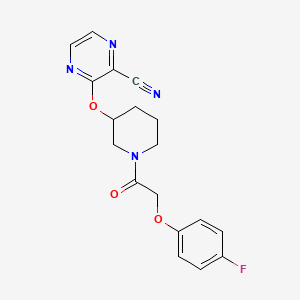
2-(Imidazol-1-ylmethyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Imidazol-1-ylmethyl)isoindole-1,3-dione” is a compound that belongs to the class of isoindole-1,3-diones . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis
The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .Applications De Recherche Scientifique
1. Crystal Structure and Interaction Studies
The compound 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione has been studied for its crystal structure, revealing the presence of weak intermolecular C—H⋯π interactions and intermolecular π–π interactions. These structural features are significant for understanding the chemical and physical properties of the compound, which can influence its applications in various scientific fields (Wang, Jian, & Liu, 2008).
2. Synthesis and Chemical Properties
Research has been conducted on the synthesis of various derivatives of this compound. These studies have explored different methods of synthesis and have led to the creation of multifunctionalized isoindole-1,3-diones, offering potential for diverse applications in chemistry and materials science (Hu et al., 2017).
3. Potential Biological Activities
This compound has been a part of studies exploring its biological properties. For instance, derivatives of this compound were prepared to investigate their potential as thromboxane synthetase inhibitors and antihypertensive agents, suggesting possible applications in the development of new therapeutic agents (Press et al., 1986).
4. Applications in Sensor Technology
The compound has been utilized in the development of optical chemosensors. These sensors, based on the isoindole-imidazole scaffold, have shown high specificity and sensitivity, particularly for detecting Zn2+ ions. This application demonstrates the compound's potential in the field of analytical chemistry and environmental monitoring (Sahu et al., 2022).
Mécanisme D'action
Target of Action
Isoindole-1,3-dione derivatives, which include 2-(imidazol-1-ylmethyl)isoindole-1,3-dione, are known to be important biological and pharmaceutical compounds .
Mode of Action
The synthesis of this compound involves the formation of three new carbon-carbon bonds and two new carbon-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Biochemical Pathways
The compound is synthesized via a hexadehydro-diels–alder domino reaction of various substituted tetraynes and imidazole derivatives .
Result of Action
The compound is part of a class of compounds known as isoindole-1,3-dione derivatives, which are widespread structural motifs in a plethora of different natural products .
Action Environment
The synthesis of this compound is reported to be a green, waste-free transformation with a high atom economy .
Propriétés
IUPAC Name |
2-(imidazol-1-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-9-3-1-2-4-10(9)12(17)15(11)8-14-6-5-13-7-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNWKTQVFFDEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)
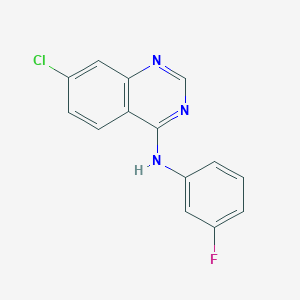
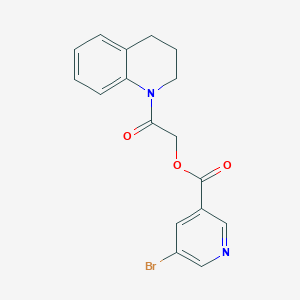

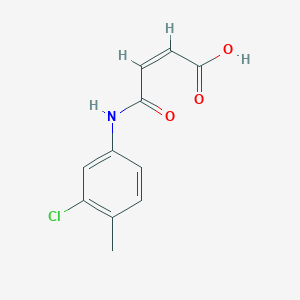
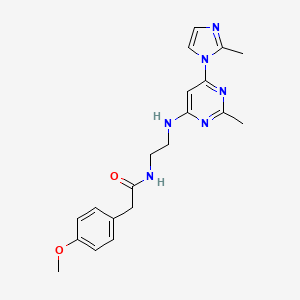
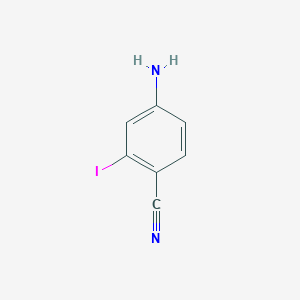
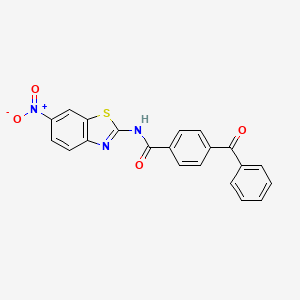
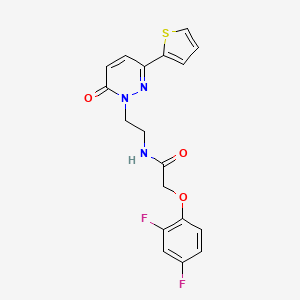
![N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2715222.png)
